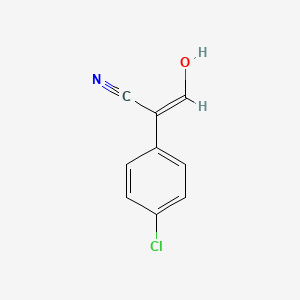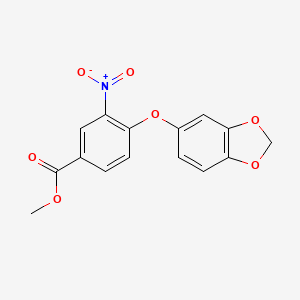![molecular formula C17H18O3 B4330844 1-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}ethanone](/img/structure/B4330844.png)
1-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}ethanone
Vue d'ensemble
Description
1-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}ethanone, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This compound belongs to the indazole family of synthetic cannabinoids and has been found to have a high affinity for the CB1 and CB2 receptors in the human body. In
Applications De Recherche Scientifique
1-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}ethanone has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. This compound has been found to have a high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. Researchers have used this compound to study the effects of synthetic cannabinoids on the brain, immune system, and other physiological systems.
Mécanisme D'action
The mechanism of action of 1-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}ethanone involves the binding of the compound to the CB1 and CB2 receptors in the human body. This binding leads to the activation of these receptors, which then modulate various physiological processes. The exact mechanism of action of this compound is still being studied, but it is believed to be similar to other synthetic cannabinoids.
Biochemical and Physiological Effects:
1-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}ethanone has been found to have potent psychoactive effects, similar to other synthetic cannabinoids. These effects include euphoria, relaxation, altered perception, and increased appetite. The compound has also been found to have effects on various physiological systems, including the cardiovascular, respiratory, and immune systems. The long-term effects of this compound on the human body are still being studied, but it is believed that chronic use may lead to adverse health effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}ethanone in lab experiments is its potency. This compound has been found to be more potent than other synthetic cannabinoids, which allows researchers to use smaller doses in their experiments. However, one limitation of using this compound is its psychoactive effects. Researchers must take precautions to ensure that the compound is handled safely and that their experiments do not put themselves or others at risk.
Orientations Futures
There are many future directions for research on 1-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}ethanone. One area of research is the development of new synthetic cannabinoids with improved safety profiles. Another area of research is the study of the long-term effects of synthetic cannabinoids on the human body. Researchers are also interested in studying the effects of synthetic cannabinoids on various diseases and conditions, such as cancer, epilepsy, and chronic pain. Finally, researchers are interested in developing new methods for synthesizing synthetic cannabinoids that are more efficient and cost-effective.
Propriétés
IUPAC Name |
1-[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12-5-4-6-14(9-12)11-20-16-8-7-15(13(2)18)10-17(16)19-3/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNATEALHOXLNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)C(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethanone, 1-[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-(2-furylmethyl)-1-methyl-4-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4330810.png)
![7-(1-adamantyl)-8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4330815.png)
![1-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}ethanone](/img/structure/B4330836.png)
![1-{3-methoxy-4-[(2-methylbenzyl)oxy]phenyl}ethanone](/img/structure/B4330841.png)
![1-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}ethanone](/img/structure/B4330852.png)
![1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}ethanone](/img/structure/B4330855.png)
![1-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}ethanone](/img/structure/B4330857.png)
![7-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B4330867.png)
